molecular formula C18H15N3O2 B13142465 4-Nitro-N1,N3-diphenylbenzene-1,3-diamine

4-Nitro-N1,N3-diphenylbenzene-1,3-diamine

Cat. No.: B13142465
M. Wt: 305.3 g/mol
InChI Key: HCAORUQPEVIRRG-UHFFFAOYSA-N
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Description

4-Nitro-N1,N3-diphenylbenzene-1,3-diamine is an organic compound with the molecular formula C18H15N3O2 It is a derivative of benzene and contains nitro and diphenylamine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N1,N3-diphenylbenzene-1,3-diamine typically involves the nitration of N1,N3-diphenylbenzene-1,3-diamine. The reaction is carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N1,N3-diphenylbenzene-1,3-diamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid, and acetic acid as solvents.

    Oxidation: Potassium permanganate, dichloromethane as a solvent.

Major Products Formed

    Reduction: 4-Amino-N1,N3-diphenylbenzene-1,3-diamine.

    Substitution: Halogenated derivatives, nitro derivatives, and sulfonated derivatives.

    Oxidation: Quinone derivatives.

Scientific Research Applications

4-Nitro-N1,N3-diphenylbenzene-1,3-diamine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-N1,N3-diphenylbenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N1,N3-Diphenylbenzene-1,3-diamine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    4-Nitro-N1,N3-diphenylbenzene-1,4-diamine: Similar structure but with different substitution pattern, leading to variations in chemical properties and applications.

    4,4’-Dinitro-N1,N3-diphenylbenzene-1,3-diamine:

Uniqueness

4-Nitro-N1,N3-diphenylbenzene-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of both nitro and diphenylamine groups allows for diverse chemical reactivity and the formation of various derivatives with potential biological and industrial significance.

Properties

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

4-nitro-1-N,3-N-diphenylbenzene-1,3-diamine

InChI

InChI=1S/C18H15N3O2/c22-21(23)18-12-11-16(19-14-7-3-1-4-8-14)13-17(18)20-15-9-5-2-6-10-15/h1-13,19-20H

InChI Key

HCAORUQPEVIRRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=C(C=C2)[N+](=O)[O-])NC3=CC=CC=C3

Origin of Product

United States

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